molecular formula C10H14FNO B7934987 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine

Cat. No.: B7934987
M. Wt: 183.22 g/mol
InChI Key: GHDMZIRLVGKWIC-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and an ethylamine group

Preparation Methods

The synthesis of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The phenyl ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The resulting ketone is reduced to an alcohol using a reducing agent like lithium aluminum hydride.

    Substitution: The alcohol is then converted to a fluoroethoxy group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: Finally, the ethylamine group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine include:

    1-[4-(2-Chloro-ethoxy)-phenyl]-ethylamine: This compound has a chloroethoxy group instead of a fluoroethoxy group, which can affect its reactivity and binding properties.

    1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine: The methoxyethoxy group can influence the compound’s solubility and interaction with molecular targets.

    1-[4-(2-Hydroxy-ethoxy)-phenyl]-ethylamine: The hydroxyethoxy group can enhance hydrogen bonding interactions, affecting the compound’s biological activity.

The uniqueness of this compound lies in the presence of the fluoroethoxy group, which can significantly influence its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2-fluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMZIRLVGKWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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